Azide-PEG5-t-butyl ester

Vue d'ensemble

Description

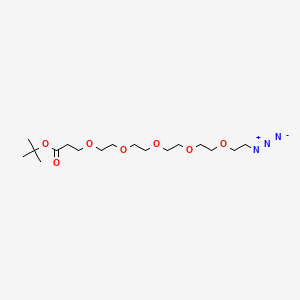

Azide-PEG5-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The azide group in Azide-PEG5-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis

Azide-PEG5-t-butyl ester has a molecular weight of 391.5 g/mol . Its molecular formula is C17H33N3O7 .Chemical Reactions Analysis

The azide group in Azide-PEG5-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Azide-PEG5-t-butyl ester has a molecular weight of 391.5 g/mol . Its molecular formula is C17H33N3O7 . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique

Click Chemistry

Azide-PEG5-t-butyl ester is a click reagent . It contains an azide group (N3) that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it useful in a variety of bioconjugation applications where a stable covalent bond is needed between molecules.

Drug Delivery

The hydrophilic PEG spacer in Azide-PEG5-t-butyl ester increases solubility in aqueous media . This property is beneficial in drug delivery systems, where solubility can often be a limiting factor for drug efficacy.

PROTAC Linker

Azide-PEG5-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The PEG linker is used to connect the two functional parts of a PROTAC: the ligand for the target protein and the ligand for the E3 ligase.

Bioconjugation

The azide group in Azide-PEG5-t-butyl ester can react with a variety of functional groups, making it a versatile tool in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is used in a wide range of biological research and drug development applications.

Synthesis of Complex Molecules

The t-butyl protected carboxyl group in Azide-PEG5-t-butyl ester can be deprotected under acidic conditions . This property allows for the stepwise synthesis of complex molecules, where certain functional groups need to be protected during certain steps of the synthesis.

Research Reagent

Azide-PEG5-t-butyl ester is a reagent grade compound, which means it is commonly used in research settings . Its properties make it a valuable tool in a variety of research applications, including the study of biological systems, the development of new drugs, and the synthesis of new materials.

Mécanisme D'action

- Interaction with Targets : The azide group can react with molecules containing alkyne, BCN (benzyl cyclooctyne), or DBCO (dibenzocyclooctyne) via Click Chemistry. Specifically:

- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : The azide group reacts with alkyne groups in a copper-catalyzed reaction, forming a stable triazole linkage .

- SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : The azide group can also react with DBCO or BCN groups in a strain-promoted reaction, leading to the same triazole linkage .

- Environmental Factors : Stability and efficacy depend on environmental conditions (e.g., pH, temperature, presence of competing molecules). Proper storage (e.g., at -20°C) is crucial for maintaining stability .

Mode of Action

Action Environment

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N3O7/c1-17(2,3)27-16(21)4-6-22-8-10-24-12-14-26-15-13-25-11-9-23-7-5-19-20-18/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXALMUKZGZJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azide-PEG5-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)